molecular formula C8H12N2O B063497 3-Ethoxybenzene-1,2-diamine CAS No. 191849-71-5

3-Ethoxybenzene-1,2-diamine

Cat. No. B063497
CAS RN: 191849-71-5
M. Wt: 152.19 g/mol
InChI Key: GBMGXXPFNLJLMP-UHFFFAOYSA-N
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Description

3-Ethoxybenzene-1,2-diamine is an organic compound which contains and is often actually based on one or more atoms of nitrogen . Structurally, amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .


Synthesis Analysis

The synthesis of 1,2-diamines involves several methods. One approach is the simultaneous introduction of two amino groups across an alkene feedstock . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .


Molecular Structure Analysis

Amines can be either primary, secondary, or tertiary, depending on the number of carbon-containing groups that are attached to them . The molar conductance data reveal that the chelates are non-electrolytes .


Chemical Reactions Analysis

The reaction between p-PDA and MnO2 nanowires produced di-imine involving 2e− and 2H+ . A copper (II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide provides benzimidazoles .


Physical And Chemical Properties Analysis

Amines are organic compounds which contain and are often actually based on one or more atoms of nitrogen . Structurally amines resemble ammonia in that the nitrogen can bond up to three hydrogens, but amines also have additional properties based on their carbon connectivity .

Scientific Research Applications

Organocatalysts Synthesis

3-Ethoxybenzene-1,2-diamine can be used in the synthesis of bifunctional, noncovalent organocatalysts . These organocatalysts are based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor . The process involves nucleophilic aromatic substitution of the 2-fluoronitrobenzene derivative with the commercial (1R,2R)-cyclohexane-1,2-diamine .

Catalysts for Michael Addition

The organocatalysts synthesized from 3-Ethoxybenzene-1,2-diamine have been tested in the Michael addition of acetylacetone to trans-β-nitrostyrene . The addition product was yielded with incomplete conversions (up to 93%) and enantioselectivities of up to 41% ee .

Schiff Base Mixed Ligand Synthesis

3-Ethoxybenzene-1,2-diamine can be used in the synthesis of Schiff base mixed ligand chelates of Cu(II), Ni(II), Co(II) and Mn(II) complexes . These complexes are formed in the 1:1:1 (L1:L2:M) ratio .

Biological Evaluation Studies

The Schiff base mixed ligand chelates synthesized from 3-Ethoxybenzene-1,2-diamine have been screened for their antibacterial activities . The findings have been reported, explained and compared with known antibiotics .

Antioxidant Activity Studies

The antioxidant activity of the Schiff base complexes synthesized from 3-Ethoxybenzene-1,2-diamine was determined by DPPH method in vitro .

Electrochemical Properties Studies

The electrochemical properties of the Schiff base complexes synthesized from 3-Ethoxybenzene-1,2-diamine were studied . The observed redox transitions were assigned to specific redox-active sites of the molecule .

Safety and Hazards

The safety data sheet for 3-Ethoxybenzene-1,2-diamine suggests that it is for R&D use only and not for medicinal, household, or other use .

Future Directions

The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

properties

IUPAC Name

3-ethoxybenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5H,2,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMGXXPFNLJLMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331344
Record name 3-ethoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

191849-71-5
Record name 3-ethoxybenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared from iodoethan in analogy to 3-isopropoxy-benzene-1,2-diamine.
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